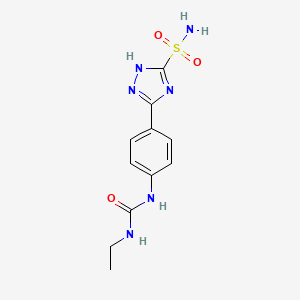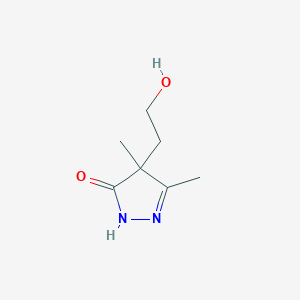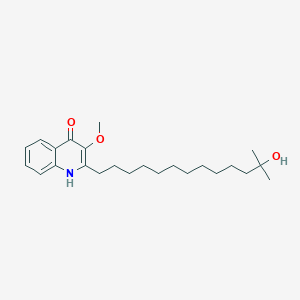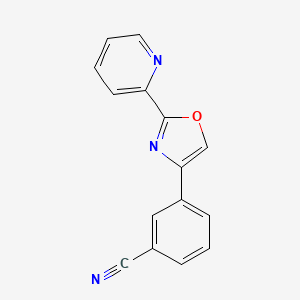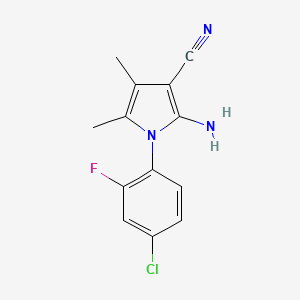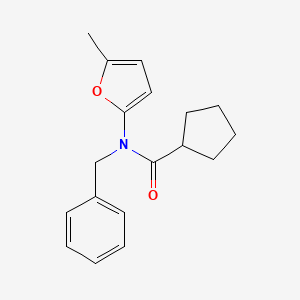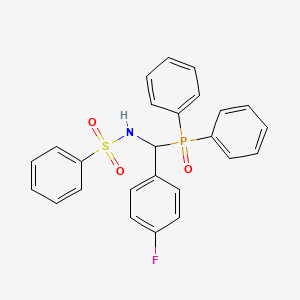
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide is a complex organic compound with the molecular formula C25H21FNO3PS and a molecular weight of 465.48 g/mol . This compound is known for its unique structure, which includes a diphenylphosphoryl group, a 4-fluorophenyl group, and a benzenesulfonamide group.
Métodos De Preparación
The synthesis of N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of diphenylphosphine oxide with 4-fluorobenzaldehyde to form an intermediate, which is then reacted with benzenesulfonamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Análisis De Reacciones Químicas
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This binding can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-((Diphenylphosphoryl)(4-fluorophenyl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-((Diphenylphosphoryl)(4-chlorophenyl)methyl)benzenesulfonamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
N-((Diphenylphosphoryl)(4-bromophenyl)methyl)benzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
305854-79-9 |
|---|---|
Fórmula molecular |
C25H21FNO3PS |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
N-[diphenylphosphoryl-(4-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C25H21FNO3PS/c26-21-18-16-20(17-19-21)25(27-32(29,30)24-14-8-3-9-15-24)31(28,22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,25,27H |
Clave InChI |
FZMIDGFBSKQYFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12878118.png)


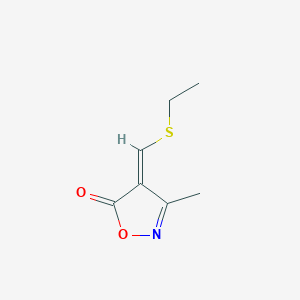
![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)
